Valyl-N-phenylleucinamide is a chemical compound classified as a peptide, specifically a dipeptide that consists of the amino acids valine and phenylleucine. The compound is notable for its potential applications in peptide synthesis and proteomics research, serving as an intermediate in the development of various peptide-based therapeutics and research tools. Its molecular formula is with a molecular weight of approximately 305.42 g/mol .
Valyl-N-phenylleucinamide can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide extensive data on its properties and potential applications . It falls under the broader classification of peptides, which are short chains of amino acids linked by peptide bonds. The compound's unique structure allows it to participate in various biochemical reactions, making it of interest in both academic and industrial settings.
The synthesis of Valyl-N-phenylleucinamide typically involves several key steps:
The synthesis can be performed under various conditions, often utilizing automated peptide synthesizers for efficiency. High-performance liquid chromatography (HPLC) is typically employed for the purification of the final product. Common reagents used in deprotection and hydrolysis include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) .
Valyl-N-phenylleucinamide features a specific arrangement of atoms that contribute to its biological activity. The compound's structure can be represented by the following molecular formula:
The compound has a molecular weight of approximately 305.42 g/mol and a specific structural configuration that contributes to its reactivity and interaction with biological systems .
Valyl-N-phenylleucinamide can participate in various chemical reactions typical of peptide compounds:
The reaction conditions often depend on the desired outcome (e.g., purity levels, yield). For instance, hydrolysis may require controlled pH environments to optimize the release of amino acids without degrading sensitive structures .
Valyl-N-phenylleucinamide functions through mechanisms typical of peptide interactions in biological systems:
Research indicates that peptides like Valyl-N-phenylleucinamide can exhibit significant biological activity depending on their sequence and conformation .
Valyl-N-phenylleucinamide is typically a solid at room temperature with properties influenced by its peptide nature:
The compound exhibits characteristics common to peptides:
Relevant data regarding these properties can be found in chemical databases such as PubChem .
Valyl-N-phenylleucinamide has several scientific uses:
Peptide amide derivatives have been integral to pharmacologically active natural products since the early 20th century. The discovery of gramicidin in the 1930s—a mixture of linear peptides with ethanolamine C-termini—marked a watershed moment, demonstrating the therapeutic potential of nonribosomal peptides (NRPs). Unlike ribosomal peptides, NRPs frequently incorporate D-amino acids, hydroxy acids, and N-methylated residues, with C-terminal amidation serving as a conserved termination motif enhancing stability and bioactivity. This modification prevents carboxylate group ionization, promoting membrane interaction and resistance to carboxypeptidases. Penicillin, identified in 1928, further underscored the biological significance of peptide-derived natural products, though its β-lactam core differs fundamentally from amide-terminated peptides. The structural logic underlying these natural compounds—hydrophobic domains, chiral complexity, and terminal modifications—directly informed the rational design of valyl-N-phenylleucinamide, positioning it within a rich legacy of bioactive peptide derivatives [6] [9].
Nonribosomal peptide synthetases (NRPSs) assemble structurally complex peptides via multienzyme complexes employing adenylation (A), peptidyl carrier protein (T), and condensation (C) domains. Fungal and bacterial NRPSs frequently incorporate specialized reductase (R) domains that catalyze reductive release of peptide aldehydes or alcohols—a mechanism divergent from the more common thioesterase-mediated hydrolysis or cyclization. Valyl-N-phenylleucinamide emulates this reductive termination logic through its N-phenylleucinamide C-terminus, which mimics the hydrophobicity and hydrogen-bonding capacity of naturally reduced termini. Unlike classical NRPs like surfactin or cyclosporine, however, valyl-N-phenylleucinamide lacks multimodular complexity, reflecting a minimalist design strategy focused on essential pharmacophores. This analogue shares functional parallels with synthetic NRPS-inspired compounds such as N-phenylindoline-5-sulfonamide derivatives, which exhibit nanomolar enzyme inhibition (e.g., MGAT2 IC₅₀ = 1.0 nM) through optimized hydrophobic interactions [1] [3]. The deliberate incorporation of the N-phenyl group enhances membrane permeability and resistance to enzymatic degradation—critical advancements for therapeutic application.
Valyl-N-phenylleucinamide’s design integrates key structural elements from natural antimicrobial peptides (AMPs). Its N-terminal valine mirrors hydrophobic N-termini in peptides like piscidin-1, where Val10 substitution significantly modulates cytotoxicity while maintaining antimicrobial efficacy [4]. The phenylamide cap enhances interaction with lipid bilayers, analogous to the aromatic C-terminal motifs in gramicidin S and tyrocidine. Functionally, it bridges two antimicrobial paradigms:
This dual functionality positions valyl-N-phenylleucinamide within emerging "nature-inspired" antimicrobial scaffolds like SIMR 2404, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA; MIC = 2 μg/mL) with minimal resistance development. The compound’s selective toxicity—preferentially disrupting microbial membranes over mammalian cells—stems from its net positive charge and optimized hydrophobicity profile, principles validated across diverse AMP families [4] [7] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: